5-Chlorovaleric acid
Overview
Description
5-Chlorovaleric acid: is an organic compound with the molecular formula C5H9ClO2 5-Chloropentanoic acid . This compound is a derivative of valeric acid, where a chlorine atom is substituted at the fifth carbon position. It is a colorless to light yellow liquid with a molecular weight of 136.58 g/mol .
Scientific Research Applications
Chemistry:
Derivatization Agent: 5-Chlorovaleric acid is used to derivatize L-hydroxyproline for the synthesis of haptens, which are used in the preparation of antibodies.
Biology and Medicine:
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical compounds, including antiepileptic drugs like Levetiracetam and antiviral drugs like Famciclovir.
Industry:
Mechanism of Action
Target of Action
5-Chlorovaleric acid is a derivative of valeric acid, which is a short-chain fatty acid. It has been used to derivatize l-hydroxyproline for the synthesis of haptens hp1 and hp2 . These haptens were used in the preparation of antibodies against L-hydroxyproline .
Result of Action
It has been used in the preparation of antibodies against l-hydroxyproline , suggesting it may play a role in immune response.
Biochemical Analysis
Biochemical Properties
It is known that the chlorine atom in the molecule can participate in various biochemical reactions
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,4-Dichlorobutane and Sodium Cyanide: 5-Chlorovaleric acid can be synthesized by reacting 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.
From 1-Bromo-3-Chloropropane and Diethyl Malonate: Another method involves reacting 1-bromo-3-chloropropane with diethyl malonate in the presence of potassium carbonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 5-Chlorovaleric acid can undergo hydrolysis to form valeric acid and hydrochloric acid.
Substitution Reactions: It can react with amines to form amides, with alcohols to form esters, and with mercaptans to form thioesters.
Common Reagents and Conditions:
Hydrolysis: Concentrated hydrochloric acid is commonly used for hydrolysis reactions.
Substitution Reactions: Amines, alcohols, and mercaptans are typical reagents used in substitution reactions.
Major Products Formed:
Amides, Esters, and Thioesters: Depending on the reagents used, the major products can include amides, esters, and thioesters.
Comparison with Similar Compounds
5-Bromovaleric Acid: Similar to 5-Chlorovaleric acid but with a bromine atom instead of chlorine.
4-Chlorobutyric Acid: A shorter chain analog with the chlorine atom at the fourth carbon position.
5-Chlorovaleroyl Chloride: The acid chloride derivative of this compound.
Uniqueness:
Properties
IUPAC Name |
5-chloropentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDKDWNIPOSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149767 | |
Record name | 5-Chlorovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-46-6 | |
Record name | 5-Chloropentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PGL46Y9GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5-chlorovaleric acid in chemical synthesis?
A1: this compound serves as a versatile building block in various synthetic applications. For instance, it is utilized in the synthesis of carboxyalkyl chitosan derivatives. [] These derivatives demonstrate improved solubility in various solvents and exhibit enhanced antibacterial activity compared to unmodified chitosan. [] Additionally, this compound plays a crucial role in synthesizing a hapten for generating monoclonal antibodies against L-hydroxyproline, a marker for hydrolyzed animal protein in food. []
Q2: Can you explain the role of this compound in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride?
A2: this compound is not directly used in the simultaneous preparation of 5-chloro-valeryl chloride and adipoyl chloride. The process starts with 1,4-dichlorobutane reacting with sodium cyanide to yield 5-chlorovaleronitrile and adiponitrile. [] These nitriles are then hydrolyzed to this compound and adipic acid, respectively. [] Finally, both acids react with thionyl chloride to produce the desired 5-chloro-valeryl chloride and adipoyl chloride. []
Q3: How does this compound contribute to the study of cooperative hydrogen bonds in macromolecules?
A3: this compound serves as a univalent hydrogen bond donor in studies investigating cooperative hydrogen bonding. Researchers compared its interaction with poly(4-vinylpyridine) (PVP) to that of bivalent donors like glutaric and adipic acid. [] This comparison helped determine the extent of hydrogen bond cooperativity, which is influenced by factors like the proximity effect. []
Q4: What insights did the study on methacrylate polymers reveal about the reactivity of this compound?
A4: In a study on methacrylate polymers, this compound reacted with ethyl α-chloromethylacrylate to form an ester derivative in a single-step process. [] This derivatization facilitated the synthesis of novel methacrylate polymers, highlighting the reactivity of this compound's carboxylic acid group towards esterification. []
Q5: Has this compound been identified in natural sources?
A5: Yes, this compound was identified as one of the constituents in the leaves and roots of Combretum paniculatum. [] This plant is traditionally used for its medicinal properties in treating various ailments, including diarrhea, dysentery, and liver issues. []
Q6: Are there any environmental concerns regarding dipyridine derivatives synthesized using this compound?
A6: Research indicates that dipyridine derivatives, including those synthesized using this compound, can pose environmental risks due to their widespread use. [] Studies have investigated the use of activated carbon as a potential adsorbent for removing these compounds from aqueous solutions. []
Q7: What is the structural characterization of this compound?
A7: this compound has the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol. While the provided research doesn't offer detailed spectroscopic data, its structure can be characterized by techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).
Q8: What are the potential future research directions for this compound?
A8: Further research could explore the optimization of the simultaneous synthesis of 5-chloro-valeryl chloride and adipoyl chloride using this compound as an intermediate to improve yields and minimize waste. [] Investigating the potential of this compound derivatives as antibacterial agents, building upon the findings with carboxyalkyl chitosan derivatives, is another promising area. []
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